molecular formula C25H25N3O3 B11578784 5-Ethyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

5-Ethyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11578784
M. Wt: 415.5 g/mol
InChI Key: PPLMJLJOUVDZQA-UHFFFAOYSA-N
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Description

5-Ethyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound featuring a benzimidazoquinazoline core structure. This compound is notable for its inclusion of a 3,4,5-trimethoxyphenyl group, which is known for its diverse bioactivity effects. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Condensation Reaction: The initial step involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the benzimidazoquinazoline core.

    Alkylation: The final step involves the alkylation of the core structure with ethyl groups to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazoquinazoline derivatives.

    Substitution: Formation of substituted benzimidazoquinazoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with various molecular targets:

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

5-ethyl-6-(3,4,5-trimethoxyphenyl)-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C25H25N3O3/c1-5-27-19-12-8-6-10-17(19)24-26-18-11-7-9-13-20(18)28(24)25(27)16-14-21(29-2)23(31-4)22(15-16)30-3/h6-15,25H,5H2,1-4H3

InChI Key

PPLMJLJOUVDZQA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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